molecular formula C9H13Cl3N2 B2368737 (3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride CAS No. 2197056-62-3

(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride

Cat. No. B2368737
M. Wt: 255.57
InChI Key: DCDIAYGEDCEWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones.


Molecular Structure Analysis

The molecular formula of the compound is C9H11ClN2·2HCl . The InChI Code is 1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5 (6)3-8;;/h1-2,4H,3,8H2;2*1H .


Chemical Reactions Analysis

The compound has been used in the formation of various complexes and scaffolds. For instance, it contributes to the formation of Iron (III) complexes that show photocytotoxic properties in red light. It also assists in forming diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.


Physical And Chemical Properties Analysis

The compound is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. The IUPAC name is (3-chloro-4-pyridinyl)methanamine dihydrochloride .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Bases Synthesis : (3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones (Pandey & Srivastava, 2011).

  • Formation of Iron(III) Complexes : This compound contributes to the formation of Iron(III) complexes that show photocytotoxic properties in red light. These complexes are used for cellular imaging and generating reactive oxygen species (Basu et al., 2014).

  • Diiron(III) Complexes : It assists in forming diiron(III) complexes used as catalysts for selective hydroxylation of alkanes, showing significant potential in organic synthesis (Sankaralingam & Palaniandavar, 2014).

  • Stabilizing Parallel Turn Conformations : The compound is used in synthesizing scaffolds that stabilize parallel turn conformations in short peptide sequences, highlighting its importance in peptide chemistry (Bucci et al., 2018).

Catalytic and Biological Activity

  • Antiosteoclast Activity : It is involved in the synthesis of compounds showing moderate to high antiosteoclast activity, indicating potential applications in bone health research (Reddy et al., 2012).

  • Catalyst in Polylactide Synthesis : The compound is utilized in the synthesis of zinc(II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry (Kwon et al., 2015).

  • Photocytotoxicity and DNA Interaction : Iron(III) complexes derived from this compound display photocytotoxicity and DNA interaction properties, making them relevant in cancer research and therapeutics (Basu et al., 2015).

  • Anticancer Activity : Palladium and platinum complexes using Schiff base ligands derived from (3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride show notable anticancer activity, suggesting its role in the development of new cancer treatments (Mbugua et al., 2020).

  • Selective Metal Ion Detection : The compound aids in synthesizing products that can effectively and selectively detect Hg and Ni ions, emphasizing its importance in environmental monitoring (Aggrwal et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

(3-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDIAYGEDCEWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=NC=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride

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